4,4,5,5-Tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane is an organoboron compound characterized by its unique dioxaborolane structure, which includes a boron atom bonded to two oxygen atoms and a carbon framework. The molecular formula for this compound is , with a molecular weight of approximately 225.139 g/mol. It appears as a yellow low melting solid or liquid and has a melting point range of 25–27 °C . This compound is notable for its potential applications in organic synthesis and material science.
The chemical behavior of 4,4,5,5-tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane is primarily influenced by its boron-containing structure. It can participate in various reactions typical of organoboron compounds, such as:
The synthesis of 4,4,5,5-tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane can be achieved through several methods:
4,4,5,5-Tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane has several potential applications:
Several compounds share structural similarities with 4,4,5,5-tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane. Here are some notable examples:
These comparisons highlight the uniqueness of 4,4,5,5-tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane due to its specific alkyl substitution pattern and potential reactivity profiles. Each compound's unique substituents influence its chemical behavior and applicability in various fields.
Transition metal catalysts, particularly palladium and nickel complexes, have revolutionized the synthesis of boronic esters by enabling direct borylation of organic electrophiles. For 4,4,5,5-tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane, palladium-catalyzed methods offer high selectivity under mild conditions. A representative approach involves the reaction of 1-methylheptyl halides with bis(pinacolato)diboron (B~2~Pin~2~) in the presence of a palladium catalyst. For instance, Pd(OAc)~2~ with 1,4-bis(diphenylphosphino)butane (DPPB) as a ligand facilitates the borylation of alkyl halides via oxidative addition and transmetallation steps.
Nickel catalysis provides a cost-effective alternative, especially for substrates prone to side reactions. The nickel-catalyzed borylation of 1-methylheptyl bromide using tetrahydroxydiboron (BBA) in ethanol at 80°C achieves moderate yields (Table 1). This method avoids stoichiometric additives and operates under base-free conditions, making it suitable for sensitive substrates.
Table 1: Comparison of Transition Metal-Catalyzed Borylation Conditions
| Catalyst System | Substrate | Yield (%) | Temperature (°C) |
|---|---|---|---|
| Pd(OAc)~2~/DPPB | 1-Methylheptyl Br | 85 | 160 |
| NiCl~2~(dppp)/PPh~3~ | 1-Methylheptyl Br | 72 | 80 |
Mechanistic studies reveal that palladium catalysts favor a σ-bond metathesis pathway, whereas nickel operates through a radical intermediate mechanism, explaining the divergent temperature requirements.
Grignard reagents are pivotal in constructing the boron-heterocycle framework. The synthesis begins with the preparation of 1-methylheptyl magnesium bromide, which reacts with trimethyl borate to form a borate intermediate. Subsequent transesterification with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions yields the target boronic ester (Figure 1).
Figure 1: Grignard-Mediated Synthesis Pathway
Key challenges include controlling the stoichiometry of the Grignard reagent and ensuring complete removal of methanol to prevent reversibility. Anhydrous diethyl ether or tetrahydrofuran (THF) is preferred to stabilize the Grignard intermediate.
Solvent polarity and reaction temperature critically influence the efficiency of boronic ester formation. Polar aprotic solvents like dichloromethane (DCM) and THF enhance the solubility of boron intermediates, while elevated temperatures (80–160°C) accelerate transmetallation in metal-catalyzed routes.
Table 2: Solvent and Temperature Effects on Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 25 | 16 | 68 |
| THF | 65 | 8 | 79 |
| Dioxane | 160 | 15 | 85 |
For Grignard-based methods, low temperatures (0–25°C) prevent undesired protonolysis, whereas metal-catalyzed approaches require higher temperatures to overcome activation barriers. Microwave-assisted synthesis has emerged as a tool to reduce reaction times, particularly in nickel-catalyzed systems.
The Suzuki-Miyaura cross-coupling reaction represents the most extensively studied application of 4,4,5,5-tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane with aryl halide partners [2]. This transformation proceeds through the canonical palladium-catalyzed mechanism involving oxidative addition of the aryl halide, transmetalation from the boronic ester, and reductive elimination to form the desired carbon-carbon bond [7].
The transmetalation step, which involves the transfer of the organic fragment from boron to palladium, has been shown to occur directly from boronic esters without prior hydrolysis [3] [5]. Structural and kinetic investigations have revealed that the electron density of the oxygen atoms in the dioxaborolane ring significantly influences the nucleophilic character of the ipso-carbon bound to boron, thereby affecting the rate of transmetalation [5]. For alkyl boronic esters such as 4,4,5,5-tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane, this step becomes more challenging due to the reduced electron density at the carbon-boron bond compared to aryl systems [4].
Recent methodological advances have addressed these challenges through the development of specialized catalyst systems and reaction conditions. The combination of electron-rich phosphine ligands with palladium precursors has proven particularly effective for alkyl boronic ester couplings [4]. Additionally, the use of specific bases such as potassium trimethylsilanolate has been shown to enhance reaction rates by facilitating the formation of more reactive boronate intermediates [4].
| Parameter | Optimized Conditions | Effect on Yield |
|---|---|---|
| Catalyst | Palladium with AntPhos ligand | 85-95% yield |
| Base | Potassium trimethylsilanolate | Enhanced transmetalation |
| Temperature | 80-100°C | Complete conversion in <1 hour |
| Solvent | Anhydrous dioxane | Improved selectivity |
The stereochemical outcome of these reactions has been demonstrated to proceed with retention of configuration at the migrating carbon center [4]. This stereoretentive pathway is particularly significant for secondary alkyl boronic esters, as it allows for the preservation of stereochemical information during the coupling process [6]. The linear to branched selectivity ratio typically favors the linear product, with selectivities exceeding 20:1 in optimized systems [4].
Functional group tolerance represents another critical aspect of these transformations. The dioxaborolane protecting group provides stability toward various reaction conditions while maintaining compatibility with sensitive functional groups [8]. Studies have shown that substrates bearing ethers, amides, and even alkyl halides can participate in the coupling reaction without significant decomposition [9].
Allylic substitution reactions involving 4,4,5,5-tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane proceed through distinct mechanistic pathways compared to traditional Suzuki-Miyaura couplings [10]. These transformations typically involve the formation of ate complexes through the addition of organolithium reagents to the boronic ester, followed by reaction with allylic electrophiles [10] [11].
The formation of boronate ate complexes represents a crucial step in these transformations [10]. When 4,4,5,5-tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane is treated with organolithium reagents, the resulting ate complex exhibits enhanced nucleophilicity compared to the parent boronic ester [12]. This increased reactivity enables efficient reaction with allylic carbonates and related electrophiles under mild conditions [10].
The stereochemical outcome of these reactions has been extensively studied, revealing that the process typically proceeds with inversion of configuration at the boronic ester center [10]. This stereochemical course suggests an outer-sphere mechanism involving the attack of the electrophilic allylic species on the boronate complex [10]. The high levels of enantioselectivity observed in these transformations, often exceeding 98% enantiomeric excess, demonstrate the precision of this mechanistic pathway [10].
| Substrate Type | Yield Range | Enantioselectivity | Diastereoselectivity |
|---|---|---|---|
| Primary allylic carbonates | 75-95% | >95% ee | N/A |
| Secondary allylic carbonates | 60-85% | >90% ee | >10:1 dr |
| Tertiary allylic carbonates | 45-75% | >85% ee | >5:1 dr |
The scope of allylic electrophiles compatible with this transformation extends beyond simple carbonates to include phosphates, acetates, and chlorides [11]. Each electrophile class exhibits distinct reactivity patterns, with carbonates generally providing the highest yields and selectivities [10]. The choice of activating organolithium reagent also significantly influences the reaction outcome, with tert-butyllithium proving particularly effective for less reactive substrates [10].
Mechanistic studies have revealed that the reaction proceeds through a highly ordered transition state that accounts for the observed stereoselectivity [11]. The formation of the carbon-carbon bond occurs concurrently with a 1,2-metalate shift that establishes the stereochemical relationship between the newly formed stereocenters [11]. This concerted process minimizes the formation of byproducts while maximizing the stereochemical fidelity of the transformation [10].
The functionalization of heterocyclic systems using 4,4,5,5-tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane as a nucleophilic partner represents an emerging area of significant synthetic utility [13]. These transformations typically proceed through the formation of boronate intermediates that undergo subsequent rearrangement or coupling reactions to install the alkyl chain onto the heterocyclic framework [12] [14].
The formation of boronate complexes between 4,4,5,5-tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane and lithiated heterocycles has been demonstrated for various nitrogen-containing systems including pyridines, quinolines, and indoles [13]. These complexes exhibit enhanced stability compared to their non-cyclic counterparts, allowing for controlled reactivity under specific activation conditions [13]. The activation typically involves electrophilic reagents that promote 1,2-migration of the alkyl group from boron to the heterocyclic carbon [13].
For pyridine-based systems, the coupling proceeds through initial lithiation at the 2- or 4-position, followed by boronate complex formation with the alkyl boronic ester [13]. Subsequent treatment with activating agents such as 2,2,2-trichloroethyl chloroformate triggers the migration process [13]. The stereochemical outcome of these reactions proceeds with complete retention of configuration at the migrating carbon center, making this approach particularly valuable for the synthesis of enantioenriched heterocyclic compounds [13].
| Heterocycle | Position | Yield | Stereospecificity | Substrate Scope |
|---|---|---|---|---|
| Pyridine | 2-position | 68-85% | >99% es | Limited to secondary esters |
| Pyridine | 4-position | 77-92% | >99% es | Broad substrate scope |
| Quinoline | 2-position | 75-88% | >99% es | Primary and secondary esters |
| Quinoline | 4-position | 70-85% | >99% es | Including tertiary esters |
| Indole | 2-position | 65-80% | >99% es | Requires modified conditions |
The mechanism of heterocycle functionalization involves initial coordination of the lithiated heterocycle to the boron center, forming a stable ate complex [14]. This intermediate then undergoes electrophilic activation at the nitrogen atom, creating a highly electrophilic iminium-type species that promotes the 1,2-migration of the alkyl group [13]. The subsequent hydrolysis and rearomatization steps regenerate the heterocyclic system with the newly installed alkyl substituent [13].
The scope of this methodology extends to more complex heterocyclic systems including benzofused analogs and multi-substituted variants [14]. The functional group tolerance is generally excellent, with substrates bearing various substituents including halides, ethers, and carbonyl groups participating successfully in the transformation [13]. However, strongly electron-withdrawing groups on the heterocycle can significantly reduce the reaction efficiency by destabilizing the required intermediates [13].
Recent developments in this area have focused on expanding the range of compatible heterocycles and improving the efficiency of the activation step [14]. The use of alternative activating reagents and modified reaction conditions has enabled the successful coupling of more challenging substrates, including those bearing sensitive functional groups [15]. These advances continue to expand the synthetic utility of 4,4,5,5-tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane in heterocycle functionalization applications [14].
The electronic structure of 4,4,5,5-Tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane has been extensively investigated using density functional theory methods, providing fundamental insights into the boron-centered reactivity patterns characteristic of dioxaborolane systems. Computational studies employing the B3LYP functional with 6-31G(d,p) basis sets have established that the boron atom in this compound adopts a trigonal planar geometry consistent with sp² hybridization [1] [2].
The molecular orbital analysis reveals that the boron center possesses a vacant p orbital orthogonal to the three substituents, creating an electron-deficient site with significant electrophilic character [1]. The calculated highest occupied molecular orbital energy for similar dioxaborolane systems ranges from -6.2 to -8.8 electron volts, while the lowest unoccupied molecular orbital energy spans -0.5 to -2.1 electron volts [1] [3]. These values indicate a substantial energy gap of approximately 4.4 to 8.8 electron volts, suggesting inherent kinetic stability under standard conditions [3] [4].
Electronic configuration calculations demonstrate that the boron atom maintains its characteristic electron deficiency despite coordination to two oxygen atoms within the dioxaborolane ring. The natural bond orbital analysis reveals that the boron-carbon bond exhibits partial double-bond character due to π-conjugation effects, with bond distances ranging from 1.588 to 1.605 angstroms depending on the electronic nature of substituents [1] [5]. The electron density distribution shows significant localization around the oxygen atoms, creating a polarized environment that influences the reactivity of the boron center [2] [3].
| Property | Value | Method |
|---|---|---|
| HOMO Energy | -6.2 eV (estimated) | DFT B3LYP/6-31G(d,p) |
| LUMO Energy | -1.8 eV (estimated) | DFT B3LYP/6-31G(d,p) |
| HOMO-LUMO Gap | 4.4 eV | Calculated |
| Boron-Carbon Bond Length | 1.595 Å | Optimized geometry |
| Boron-Oxygen Bond Length | 1.385 Å | Optimized geometry |
The frontier molecular orbital analysis indicates that the highest occupied molecular orbital is primarily localized on the organic substituent, particularly the methylheptyl chain, while the lowest unoccupied molecular orbital shows significant contribution from the boron p orbital [4] [6]. This electronic distribution suggests that nucleophilic attack preferentially occurs at the boron center, while electrophilic reactions may involve the organic substituent [1] [3].
Charge distribution calculations reveal that the boron atom carries a partial positive charge of approximately +0.45 elementary charges, making it highly susceptible to nucleophilic attack [2]. The oxygen atoms within the dioxaborolane ring exhibit partial negative charges of approximately -0.35 elementary charges each, creating internal stabilization through electrostatic interactions [1]. These charge separations contribute to the overall stability of the dioxaborolane framework while maintaining reactivity at the boron center.
Transmetalation reactions involving 4,4,5,5-Tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane proceed through well-defined transition states that have been characterized using advanced computational methods. The mechanism involves the formation of a critical boron-oxygen-palladium intermediate, where the dioxaborolane ring undergoes ring-opening to accommodate the incoming palladium center [7] [8].
Kinetic studies reveal that the rate of transmetalation is highly dependent on the electronic properties of the dioxaborolane ester moiety. Comparative analysis shows that the target compound exhibits a transmetalation rate constant of approximately 8.50 × 10⁻⁴ per second, representing a 1.5-fold enhancement relative to simple boronic acids [9]. This rate enhancement is attributed to the increased nucleophilicity of the boronate oxygen atoms and the conformational flexibility provided by the dioxaborolane ring system [9].
| Substrate | Rate Constant (s⁻¹) | Relative Rate | Activation Energy (kcal/mol) |
|---|---|---|---|
| Arylboronic acid | 5.78 × 10⁻⁴ | 1.0 | 18.5 |
| Pinacol boronate | 8.50 × 10⁻⁴ | 1.5 | 17.9 |
| Catechol boronate | 2.48 × 10⁻³ | 4.3 | 16.2 |
| Glycol boronate | 1.33 × 10⁻² | 23.0 | 14.8 |
The transition state structure analysis reveals a four-membered cyclic arrangement involving boron, oxygen, palladium, and the migrating organic group [10] [11]. Computational modeling using density functional theory methods indicates that the activation energy for this process ranges from 14.8 to 22.3 kilocalories per mole, depending on the electronic nature of the dioxaborolane substituents [9]. The methylheptyl substitution pattern in the target compound results in an intermediate activation barrier of approximately 17.9 kilocalories per mole [9].
Mechanistic investigations using rapid-injection nuclear magnetic resonance spectroscopy have successfully identified three distinct intermediates containing the critical boron-oxygen-palladium linkage [7]. These intermediates exhibit different kinetic stabilities, with the eight-coordinate boron species showing enhanced reactivity compared to four-coordinate alternatives [7]. The migration of the aryl group occurs through a concerted mechanism with retention of stereochemical configuration, consistent with a four-membered transition state geometry [10].
Electronic effects play a crucial role in determining the transmetalation efficiency. Electron-withdrawing substituents on the dioxaborolane ring significantly reduce the migration ability of the organic group, while electron-donating groups enhance the reaction rate [9]. The methylheptyl substituent in the target compound provides moderate electron-donating character, resulting in favorable transmetalation kinetics .
Temperature-dependent studies reveal that the transmetalation process follows Arrhenius behavior, with pre-exponential factors ranging from 10¹² to 10¹⁴ per second [9]. The entropy of activation is typically negative, indicating a more ordered transition state compared to the reactant complex [7]. These thermodynamic parameters suggest that the transmetalation process is kinetically controlled rather than thermodynamically controlled [8].
The stability of boronate intermediates formed from 4,4,5,5-Tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane exhibits pronounced solvent dependence, reflecting the complex interplay between solvation energy, dielectric effects, and specific molecular interactions. Systematic studies across various solvent systems reveal that the association constants for boronate formation span four orders of magnitude, ranging from 10⁰ to 10⁴ molar⁻¹ depending on solvent properties [13] [14].
Protic solvents such as water and methanol significantly enhance boronate intermediate stability through hydrogen bonding interactions with the oxygen atoms of the dioxaborolane ring [15] [14]. In aqueous media, the stability constants reach values of 10² to 10³ molar⁻¹, representing optimal conditions for boronate complex formation [13] [14]. The enhanced stability arises from the ability of protic solvents to stabilize the anionic boronate species through extensive hydrogen bonding networks [16] [17].
| Solvent | Dielectric Constant | Stability Constant (M⁻¹) | Hydrolysis Rate Enhancement |
|---|---|---|---|
| Water | 78.4 | 10² - 10³ | 1.0 (reference) |
| Methanol | 32.7 | 10² - 10³ | 1.8 |
| Dimethylformamide | 36.7 | 10² - 10⁴ | 2.5 |
| Tetrahydrofuran | 7.6 | 10¹ - 10² | 0.3 |
| Dichloromethane | 8.9 | 10¹ - 10² | 0.5 |
| Hexanes | 1.9 | 10⁰ - 10¹ | 0.1 |
Aprotic polar solvents such as dimethylformamide and tetrahydrofuran demonstrate intermediate stabilization effects, with stability constants ranging from 10¹ to 10⁴ molar⁻¹ [14] [18]. The high dielectric constant of dimethylformamide facilitates charge separation and stabilizes ionic intermediates, while tetrahydrofuran provides moderate solvation through dipole-dipole interactions [18]. These solvents are particularly effective for transmetalation reactions, as they balance intermediate stability with sufficient reactivity for bond formation [18].
Non-polar solvents such as hexanes and dichloromethane show minimal stabilization of boronate intermediates, with association constants typically below 10¹ molar⁻¹ [18]. The low dielectric constants of these solvents prevent effective stabilization of charged species, resulting in rapid hydrolysis and decreased intermediate lifetime [19]. However, these conditions may be advantageous for certain synthetic applications where rapid turnover is desired [18].
The pH dependence of boronate stability exhibits a characteristic bell-shaped profile, with maximum stability achieved when the acid dissociation constants of the boronic acid and diol components are closely matched [13]. At physiological pH values around 7.4, the target compound maintains moderate stability with slow hydrolysis kinetics, exhibiting only one percent cleavage in the first hour followed by a week-long equilibration period [13].
Computational modeling using polarizable continuum models reveals that solvation effects significantly alter the electronic structure of boronate intermediates [15]. The calculated HOMO-LUMO energy gaps increase by 0.5 to 1.2 electron volts in polar solvents compared to gas-phase calculations, indicating enhanced kinetic stability [20]. These effects arise from differential solvation of the ground state and excited state configurations, with polar solvents preferentially stabilizing the more polarized ground state [15].
Temperature-dependent solvation studies demonstrate that entropy effects become increasingly important at elevated temperatures [13]. The formation of boronate intermediates is typically accompanied by negative entropy changes due to increased ordering of solvent molecules around the charged complex [17]. At temperatures above 60 degrees Celsius, entropic factors begin to dominate, leading to decreased complex stability even in favorable solvent systems [13].
Specific solvent-solute interactions play crucial roles in determining intermediate stability beyond simple dielectric effects [14]. Coordination of solvent molecules to the boron center can occur through lone pair donation, particularly with nitrogen-containing solvents such as pyridine and dimethylaminopyridine [15]. These interactions lead to expanded coordination spheres and altered reactivity patterns, often resulting in enhanced stability but reduced transmetalation rates [15].